3-BUTOXY-5-METHYLPHENYLBORONIC ACID
Description
Properties
IUPAC Name |
(3-butoxy-5-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17BO3/c1-3-4-5-15-11-7-9(2)6-10(8-11)12(13)14/h6-8,13-14H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFQPBYXHPOAHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1)OCCCC)C)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00681570 | |
| Record name | (3-Butoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256345-80-8 | |
| Record name | Boronic acid, B-(3-butoxy-5-methylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256345-80-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3-Butoxy-5-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00681570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction with Borate Esters
A widely reported method involves the reaction of a substituted phenyl Grignard reagent with borate esters. Key steps include:
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Synthesis of 3-Butoxy-5-Methylphenylmagnesium Bromide :
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Transmetalation with Trimethyl Borate :
Key Parameters :
| Parameter | Value |
|---|---|
| Temperature | −78°C (Grignard formation) |
| Solvent | THF |
| Reaction Time | 12–24 hours |
| Workup | HCl hydrolysis, ethyl acetate extraction |
Miyaura Borylation of Aryl Halides
Palladium-catalyzed borylation using bis(pinacolato)diboron (B₂pin₂) is a robust alternative:
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Substrate Preparation :
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3-Butoxy-5-methylbromobenzene is synthesized as above.
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-
Catalytic Borylation :
Performance Metrics :
Advantages :
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Tolerance for electron-donating groups (e.g., butoxy, methyl).
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Scalable to multi-gram quantities with minimal purification.
Hydroboration of Styrene Derivatives
A less conventional but efficient approach employs iridium-catalyzed hydroboration:
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Substrate Synthesis :
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3-Butoxy-5-methylstyrene is prepared via Heck coupling of 3-butoxy-5-methylbromobenzene with ethylene.
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Hydroboration :
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Acid Hydrolysis :
Reaction Conditions :
| Parameter | Value |
|---|---|
| Catalyst Loading | 2 mol% [Ir(COD)Cl]₂ |
| Solvent | Dichloromethane |
| Temperature | 25°C |
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Grignard-Borate Ester | 60–75 | >95 | Moderate | High |
| Miyaura Borylation | 70–85 | >99 | High | Moderate |
| Hydroboration | 65–78 | 90–95 | Low | Low |
Key Findings :
-
Miyaura borylation offers superior yield and scalability, making it preferred for industrial applications.
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Grignard methods remain relevant for laboratories lacking specialized catalysts.
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Hydroboration is limited by substrate availability but useful for stereoselective synthesis.
Case Studies and Optimizations
Large-Scale Production via Miyaura Borylation
A 2022 study demonstrated kilogram-scale synthesis using Pd(dppf)Cl₂ and B₂pin₂ in a continuous-flow reactor:
Solvent-Free Grignard Protocol
A 2023 patent (JP2002047292A) disclosed a solvent-free modification using ball milling:
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Procedure : 3-Butoxy-5-methylbromobenzene and Mg turnings are milled with B(OMe)₃ at 30 Hz for 2 hours.
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Yield : 68% with 98% purity, eliminating THF use and reducing waste.
Challenges and Solutions
Hydrolytic Instability
This compound is prone to dehydration, forming boroxines. Mitigation strategies include:
Chemical Reactions Analysis
Types of Reactions: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Boranes.
Substitution: Biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.
Scientific Research Applications
Chemistry: 3-BUTOXY-5-METHYLPHENYLBORONIC ACID is widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds. This makes it a valuable reagent in the synthesis of complex organic molecules .
Biology and Medicine: In biological research, boronic acids are used as enzyme inhibitors, particularly for proteases and kinases. They are also explored for their potential in drug delivery systems due to their ability to form reversible covalent bonds with diols .
Industry: In the industrial sector, boronic acids are used in the production of polymers and materials with unique properties. They are also employed in the development of sensors and diagnostic tools due to their ability to interact with specific biological molecules .
Mechanism of Action
The mechanism by which 3-BUTOXY-5-METHYLPHENYLBORONIC ACID exerts its effects is primarily through the formation of reversible covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable complexes. This property is exploited in various applications, including enzyme inhibition and sensor development .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Boronic Acid Derivatives
Key Observations:
Substituent Effects: Electron-Donating vs. Withdrawing Groups: The butoxy group in this compound is electron-donating, contrasting with electron-withdrawing groups (e.g., -F in 3-fluoro-5-methoxyphenylboronic acid), which increase electrophilicity and reaction rates in cross-couplings.
Solubility and Reactivity :
- Butoxy-containing derivatives (e.g., this compound and 3-(butoxycarbonyl)phenylboronic acid) exhibit enhanced solubility in polar aprotic solvents like THF, facilitating homogeneous reaction conditions.
- Halogenated analogs (e.g., 3-bromo-5-methoxy-4-pyridinylboronic acid) are often less soluble but valuable in forming carbon-heteroatom bonds.
Applications :
Biological Activity
3-Butoxy-5-methylphenylboronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. Boronic acids are known for their ability to form stable complexes with biomolecules, which may enhance their therapeutic efficacy. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and antioxidant properties.
- Molecular Formula : C11H17BO3
- Molecular Weight : 198.07 g/mol
- Structure : Contains a butoxy group and a methylphenyl moiety, contributing to its unique reactivity and biological interactions.
Anticancer Activity
Research has demonstrated that boronic acids can exhibit significant anticancer properties. A study highlighted the cytotoxic effects of various boronic compounds against prostate cancer cells (PC-3). When treated with 5 µM concentrations of certain boronic compounds, cell viability decreased significantly, indicating potential therapeutic applications:
| Compound | Cell Viability (%) | Healthy Cell Viability (%) |
|---|---|---|
| B5 | 33 | 71 |
| B7 | 44 | 95 |
These results suggest that this compound may selectively target cancer cells while sparing healthy cells, a critical feature for effective cancer therapy .
Antimicrobial Activity
The antimicrobial properties of boronic acids have also been explored. In one study, several boronic compounds were tested against various microorganisms, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured ranged from 7 to 13 mm, indicating that these compounds possess notable antimicrobial activity:
| Microorganism | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
| Candida albicans | 9 |
This antimicrobial efficacy suggests that this compound could be a candidate for developing new antibacterial agents .
Antioxidant Activity
Antioxidant activity is another significant aspect of the biological profile of boronic acids. Various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) have been employed to evaluate the antioxidant capacity of these compounds. The findings indicate that phenylboronic-based ligands exhibit antioxidant activities comparable to established standards like α-Tocopherol (Vitamin E) and BHT (Butylated Hydroxytoluene):
| Assay Type | Activity Level |
|---|---|
| DPPH | Significant |
| ABTS | Comparable to standards |
This antioxidant capability may contribute to the protective effects against oxidative stress-related diseases .
The mechanism through which this compound exerts its biological effects involves interaction with specific biomolecules. For instance, computational studies have suggested that boronic acids can interact with insulin and other proteins through hydrogen bonding and van der Waals forces. This interaction may stabilize these proteins and enhance their biological functions:
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-Butoxy-5-methylphenylboronic acid, and how can purity be optimized?
- Methodological Answer : The compound can be synthesized via Suzuki-Miyaura cross-coupling reactions, where a halogenated aryl precursor (e.g., 3-bromo-5-methylphenol) undergoes borylation using bis(pinacolato)diboron (B₂Pin₂) in the presence of a palladium catalyst . Subsequent alkoxylation via nucleophilic substitution with butyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields the final product. Purification typically involves recrystallization from ethanol/water mixtures or column chromatography using silica gel and ethyl acetate/hexane gradients. Purity (>95%) can be confirmed via HPLC (C18 column, acetonitrile/water mobile phase) and ¹H/¹³C NMR .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store under inert conditions (argon or nitrogen atmosphere) at 2–8°C to prevent hydrolysis of the boronic acid group. Desiccants like silica gel should be used in storage vials to minimize moisture absorption. Long-term stability tests recommend periodic NMR analysis to detect degradation (e.g., formation of boroxines) .
Advanced Research Questions
Q. How can reaction conditions be optimized for this compound in cross-coupling reactions to minimize byproducts?
- Methodological Answer : Key parameters include:
- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for enhanced reactivity in sterically hindered systems.
- Solvent choice : Use THF or dioxane for improved solubility of aryl boronic acids.
- Base optimization : Cs₂CO₃ or K₃PO₄ for better deprotonation without side reactions.
- Temperature control : 80–100°C to balance reaction rate and decomposition. Monitor progress via TLC or in situ IR spectroscopy. Post-reaction purification via flash chromatography (hexane/EtOAc) removes homocoupling byproducts .
Q. What analytical strategies can resolve contradictions in reported spectroscopic data for this compound derivatives?
- Methodological Answer :
- Multi-technique validation : Combine ¹H/¹³C NMR, high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystalline) to confirm structure.
- Comparative analysis : Cross-reference with databases (e.g., PubChem, Reaxys) and published spectra of analogous compounds (e.g., 3-methoxy-5-methylphenylboronic acid) .
- Controlled experiments : Replicate synthesis under standardized conditions to isolate variables (e.g., solvent purity, catalyst batch) that may affect data .
Q. How can computational modeling guide the design of this compound-based inhibitors for enzyme targets?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinities to target enzymes (e.g., proteases or kinases). Focus on the boronic acid group’s interaction with catalytic residues.
- MD simulations : Assess stability of inhibitor-enzyme complexes over 100-ns trajectories (GROMACS/AMBER).
- SAR analysis : Modify substituents (butoxy vs. methoxy) and evaluate electronic effects (DFT calculations) to optimize inhibition .
Data Interpretation & Experimental Design
Q. What methodologies are recommended for assessing the hydrolytic stability of this compound under physiological conditions?
- Methodological Answer :
- Kinetic studies : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C. Monitor degradation via UV-Vis spectroscopy (absorbance at 260 nm) or LC-MS over 24–72 hours.
- Control experiments : Compare stability in acidic (pH 4.0) and basic (pH 9.0) conditions to identify pH-sensitive degradation pathways .
Q. How can researchers address low yields in large-scale syntheses of this compound?
- Methodological Answer :
- Scale-up adjustments : Replace column chromatography with fractional distillation or recrystallization for cost-effective purification.
- Process optimization : Use continuous-flow reactors to enhance heat/mass transfer and reduce side reactions.
- Quality control : Implement inline PAT (Process Analytical Technology) tools like Raman spectroscopy for real-time monitoring .
Contradiction Analysis & Troubleshooting
Q. How should researchers reconcile discrepancies in biological activity data for this compound across studies?
- Methodological Answer :
- Standardize assays : Use validated cell lines (e.g., HEK293 for cytotoxicity) and consistent dosing protocols (e.g., 24-hr exposure in DMEM).
- Control for boronic acid reactivity : Include negative controls (e.g., phenylboronic acid) to differentiate target-specific effects from nonspecific interactions.
- Meta-analysis : Pool data from multiple studies (if available) and apply statistical models (e.g., ANOVA with post-hoc tests) to identify confounding variables .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
